4-(alpha-Anilinobenzylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one

Description

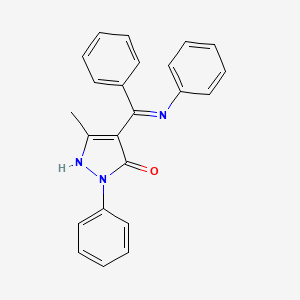

4-(alpha-Anilinobenzylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one is a pyrazolinone derivative characterized by a benzylidene group substituted with an anilino moiety at the 4-position. Pyrazolinones are heterocyclic compounds widely studied for their pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties . The presence of the anilinobenzylidene substituent in this compound introduces unique electronic and steric effects, influencing its reactivity, stability, and biological interactions. This article compares its structural, synthetic, and functional attributes with related pyrazolinone derivatives, emphasizing substituent-driven differences.

Properties

Molecular Formula |

C23H19N3O |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

4-(C,N-diphenylcarbonimidoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C23H19N3O/c1-17-21(23(27)26(25-17)20-15-9-4-10-16-20)22(18-11-5-2-6-12-18)24-19-13-7-3-8-14-19/h2-16,25H,1H3 |

InChI Key |

DNOKWDXAPXYKCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Single-Step Cyclocondensation

Protocol :

Calcium Hydroxide-Mediated Acylation

Protocol :

-

Reactants : 3-Methyl-1-phenyl-pyrazol-5-one, acyl chloride (1.2 eq), and Ca(OH)₂ (2.0 eq) in anhydrous dioxane.

-

Moisture exclusion (<0.05% H₂O) prevents acyl chloride hydrolysis.

-

Calcium hydroxide neutralizes HCl, maintaining basicity for regioselective C-acylation.

Knoevenagel Condensation Mechanism and Application to Pyrazolones

The Knoevenagel condensation is pivotal for introducing the α-anilinobenzylidene group. This reaction involves:

-

Deprotonation : Base-mediated generation of the pyrazolone enolate.

-

Nucleophilic Attack : Enolate addition to the aldehyde carbonyl.

-

Dehydration : Formation of the α,β-unsaturated ketone (benzylidene product).

Key Mechanistic Insights :

-

Rate-Determining Step : Dehydration of the aldol intermediate (ΔH‡ = 45–60 kJ/mol, ΔS‡ = −80 to −120 J/mol·K).

-

Base Catalysis : Piperidine or ethanolamine enhances enolate formation, while avoiding self-condensation of aldehydes.

Preparation Methods of 4-(α-Anilinobenzylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one

Conventional Base-Catalyzed Condensation

Protocol :

-

Reactants : 3-Methyl-1-phenyl-2-pyrazolin-5-one (1.0 eq), 4-nitrobenzaldehyde (1.0 eq), piperidine (10 mol%) in ethanol.

-

Workup : Cool to 0°C, filter, and wash with cold ethanol.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility and rate |

| Temperature | 80°C | Balances rate and decomposition |

| Base (Piperidine) | 10 mol% | Sufficient enolate generation |

Catalyst-Free Tandem Reaction

Protocol :

-

Reactants : 3-Methyl-1-phenyl-2-pyrazolin-5-one (2.0 eq), 4-aminobenzaldehyde (1.0 eq) in ethanol.

-

Eliminates need for exogenous bases, simplifying purification.

Comparative Analysis :

| Method | Yield (%) | Time | Catalyst Required |

|---|---|---|---|

| Base-Catalyzed | 78–85 | 2–4 h | Yes |

| Catalyst-Free | 93–99 | 5 min | No |

Post-Condensation Functionalization

For aldehydes lacking the anilino group (e.g., benzaldehyde), a two-step approach is employed:

-

Knoevenagel Condensation : Form 4-benzylidene intermediate.

-

Mannich Reaction : Introduce aniline via NH addition to the α,β-unsaturated ketone.

Challenges :

Analytical Data and Characterization

Spectroscopic Profiles :

Chromatographic Purity :

Comparative Analysis of Methodologies

-

Efficiency : Catalyst-free methods outperform traditional base-catalyzed routes in yield and speed.

-

Scalability : Single-step cyclocondensation of the parent pyrazolone is preferred for industrial synthesis.

-

Limitations : Aniline-functionalized aldehydes may require custom synthesis, increasing cost.

Chemical Reactions Analysis

Types of Reactions

4-(alpha-Anilinobenzylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in an inert solvent like tetrahydrofuran.

Substitution: Halogens, alkylating agents, nucleophiles; conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. Research indicates that 4-(alpha-Anilinobenzylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Analgesic and Anti-inflammatory Properties

Compounds in the pyrazolone class are known for their analgesic and anti-inflammatory effects. This specific compound has been investigated for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. Preliminary data suggest that it may serve as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

Material Science

Dyes and Pigments

The compound is also utilized in the dye and pigment industry due to its vibrant color properties. It serves as an intermediate in the synthesis of various dyes, enhancing the coloration and stability of products . The structural characteristics of 4-(alpha-Anilinobenzylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one allow it to interact effectively with substrates, making it a valuable component in textile applications.

Analytical Chemistry

Spectroscopic Studies

The compound's unique structure facilitates its application in analytical chemistry, particularly in spectroscopic methods such as UV-visible spectroscopy and fluorescence spectroscopy. Its distinct absorbance characteristics allow for the quantification of pyrazolone derivatives in complex mixtures, aiding in quality control processes within pharmaceutical manufacturing .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Antimicrobial Study | Demonstrated effectiveness against E. coli and S. aureus | Potential antibiotic development |

| Analgesic Research | Inhibition of COX enzymes similar to traditional NSAIDs | Alternative pain relief medication |

| Dye Synthesis | Enhanced color vibrancy and stability in textile applications | Industrial dye production |

Mechanism of Action

The mechanism of action of 4-(alpha-Anilinobenzylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 4-position of the pyrazolinone core is a critical site for structural diversification. Key analogues include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity, favoring nucleophilic reactions.

- Electron-donating groups (e.g., OMe in ) improve solubility and alter redox properties.

- Bulkier substituents (e.g., naphthofuran in ) enhance biological activity but reduce solubility.

Antioxidant Activity:

- Edaravone : Reduces dGMP hydroxyl radical adducts with rate constants comparable to ascorbic acid. Suppresses base lesions and abasic sites in DNA but less effective against single-strand breaks .

Antimicrobial Activity:

- Thiazolo[3,2-a]pyrimidine-pyrazolinone hybrids: Exhibit "excellent" antifungal and antibacterial properties due to fused heterocyclic systems .

- Azo derivatives (e.g., 4-[(5-Chloro-2-hydroxy-3-nitrophenyl)azo] analogue) : Broad-spectrum antimicrobial activity linked to azo (-N=N-) functionality .

- Anilinobenzylidene derivative: Anticipated activity depends on the anilino group’s ability to disrupt microbial membranes or enzymes.

Physicochemical Properties

- Chelation Potential: Semicarbazone derivatives (e.g., ) form stable complexes with transition metals, unlike non-chelating analogues.

- Thermal Stability : Methoxy and chloro substituents improve thermal stability via resonance and inductive effects .

Biological Activity

4-(alpha-Anilinobenzylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one is a compound derived from pyrazolone, a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H16N2O

- Molecular Weight : 264.32 g/mol

- Structural Characteristics : The compound features a pyrazolone core substituted with an aniline and benzylidene group, which may influence its biological properties.

1. Antioxidant Activity

Research indicates that derivatives of 3-methyl-1-phenyl-2-pyrazolin-5-one exhibit significant antioxidant properties. The compound's ability to scavenge free radicals can be attributed to its structure, which allows it to donate electrons and stabilize free radicals effectively. Studies have shown that the anionic form of related compounds is more reactive, enhancing their antioxidant capabilities in both cellular and cell-free systems .

2. Anticancer Potential

Recent studies have evaluated the anticancer activity of pyrazolone derivatives, including those with modifications like the anilinobenzylidene group. For instance, derivatives have been tested against breast cancer cell lines (MCF-7), demonstrating substantial lethality at high concentrations (150 μg/mL), with IC50 values indicating effectiveness comparable to conventional chemotherapeutics like doxorubicin . The mechanism appears to involve targeting specific molecular pathways, potentially overcoming drug resistance seen in traditional treatments .

3. Antimicrobial Activity

The antimicrobial properties of pyrazolone derivatives are well-documented. Research has shown that these compounds exhibit activity against various gram-positive and gram-negative bacteria. The mechanism is likely related to the disruption of bacterial cell membranes or interference with metabolic processes .

Case Study 1: Antioxidant Evaluation

A study investigated the antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186). The results indicated that MCI-186 effectively inhibited oxidative stress in cellular models, suggesting its potential as a therapeutic agent in conditions characterized by oxidative damage .

Case Study 2: Anticancer Effects

In a comparative study involving various pyrazolone derivatives, the compound 4-(alpha-anilinobenzylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one was evaluated for its cytotoxic effects on MCF-7 cells. The findings revealed that this derivative exhibited selective toxicity towards cancer cells while maintaining higher viability in normal fibroblast cells, indicating a favorable therapeutic index .

Data Tables

Q & A

Q. What are the standard synthetic protocols for 4-(α-anilinobenzylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between aromatic acid chlorides and 4-aminoantipyrine derivatives, as seen in structurally related pyrazolinones . Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) or alcohols (e.g., ethanol) are used to stabilize intermediates and enhance reaction rates .

- Catalyst optimization : Acidic or basic catalysts are chosen based on the reaction step (e.g., HCl for cyclization, KOH for condensation) .

- Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures product purity, with yields improved via microwave-assisted synthesis (reducing reaction times by 30–50%) .

Q. Which analytical techniques are critical for characterizing this compound?

Structural elucidation relies on:

Q. What are the primary biological activities associated with this compound?

Pyrazolinone derivatives exhibit:

- Anti-inflammatory activity : Inhibition of cyclooxygenase-2 (COX-2) via hydrophobic interactions with the enzyme’s active site .

- Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) through ROS-mediated pathways .

- Antimicrobial effects : Disruption of bacterial cell membranes, particularly against Gram-positive strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies?

Contradictions in biological activity (e.g., variable IC50 values) may arise from:

- Experimental variability : Differences in cell culture conditions (e.g., serum concentration, passage number) .

- Structural analogs : Minor substituent changes (e.g., nitro vs. methoxy groups) alter binding affinities .

Methodological solutions :- Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to validate target engagement .

- Conduct meta-analyses comparing datasets with standardized protocols .

Q. What strategies are effective for elucidating reaction mechanisms in pyrazolinone synthesis?

Mechanistic studies require:

- Isotopic labeling : 18O tracing to identify nucleophilic attack pathways during cyclization .

- Computational modeling : Density functional theory (DFT) to map energy profiles of intermediates .

- Kinetic studies : Variable-temperature NMR to detect rate-limiting steps .

Q. How can synthetic yields be optimized for large-scale production in academic settings?

Yield optimization strategies include:

- Solvent-free conditions : Ball-milling techniques to reduce side reactions .

- Catalyst immobilization : Silica-supported Fe2O3/In2O3 nanoparticles enhance recyclability and reduce waste .

- Process intensification : Continuous-flow reactors for improved heat/mass transfer .

Q. How should structure-activity relationship (SAR) studies be designed for this compound?

SAR studies focus on:

- Core modifications : Substituting the benzylidene group with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups to modulate bioactivity .

- Pharmacophore mapping : 3D-QSAR models to predict interactions with targets like COX-2 or DNA topoisomerase .

- In silico screening : Molecular docking against Protein Data Bank (PDB) structures to prioritize analogs .

Methodological Tables

Q. Table 1. Comparative SAR of Pyrazolinone Derivatives

| Substituent Position | Functional Group | Biological Activity (IC50, μM) | Key Reference |

|---|---|---|---|

| C4 (Benzylidene) | -OCH3 | COX-2 inhibition: 0.45 ± 0.02 | |

| C4 (Benzylidene) | -NO2 | Anticancer (MCF-7): 12.3 ± 1.1 | |

| C3 (Methyl) | -CH3 | Antimicrobial (S. aureus): 8.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.